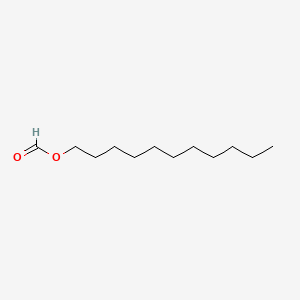
Undecyl formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Undecyl formate, also known as formic acid undecyl ester, is an organic compound with the molecular formula C₁₂H₂₄O₂. It is an ester formed from the reaction of formic acid and undecanol. This compound is characterized by its pleasant odor and is used in various applications, including as a flavoring agent and in fragrance formulations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Undecyl formate can be synthesized through the esterification reaction between formic acid and undecanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:
HCOOH+C₁₁H₂₃OH→HCOO-C₁₁H₂₃+H₂O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes where formic acid and undecanol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from the water and any unreacted starting materials. The use of azeotropic distillation can help in the efficient removal of water, driving the reaction to completion .
Analyse Chemischer Reaktionen
Types of Reactions
Undecyl formate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into formic acid and undecanol.
Reduction: Reduction of this compound can yield undecanol and formic acid.
Oxidation: Oxidation of this compound can lead to the formation of formic acid and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Major Products
Hydrolysis: Formic acid and undecanol.
Reduction: Undecanol and formic acid.
Oxidation: Formic acid and other oxidation products.
Wissenschaftliche Forschungsanwendungen
Undecyl formate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the fragrance and flavor industry due to its pleasant odor.
Wirkmechanismus
The mechanism of action of undecyl formate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release formic acid and undecanol, which may exert biological effects. The formic acid component can participate in metabolic pathways and influence cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Decyl formate: Similar in structure but with one less carbon atom in the alkyl chain.
Dodecyl formate: Similar in structure but with one more carbon atom in the alkyl chain.
Undecyl acetate: An ester with acetic acid instead of formic acid.
Uniqueness
Undecyl formate is unique due to its specific chain length and the presence of the formate ester group. This combination imparts distinct physical and chemical properties, such as its boiling point, solubility, and reactivity, making it suitable for specific applications in the fragrance and flavor industry .
Eigenschaften
CAS-Nummer |
5454-24-0 |
|---|---|
Molekularformel |
C12H24O2 |
Molekulargewicht |
200.32 g/mol |
IUPAC-Name |
undecyl formate |
InChI |
InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-14-12-13/h12H,2-11H2,1H3 |
InChI-Schlüssel |
OASFNORBKVGDRW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCOC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-amine](/img/structure/B12084723.png)
![Tert-butyl [4-(2-methoxyphenyl)-4-oxobutyl]carbamate](/img/structure/B12084729.png)
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)-3-thienyl]-](/img/structure/B12084739.png)

![2-[2-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B12084749.png)

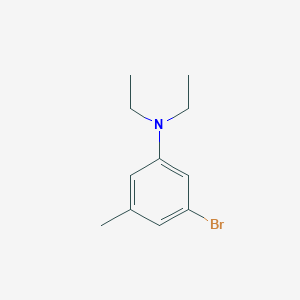
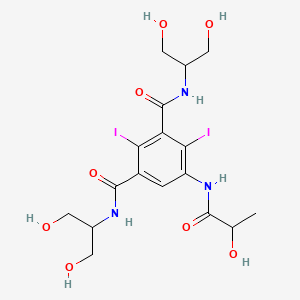
![Iminomethyl]pentyl]methyl-,1,1-dimethylethyl ester](/img/structure/B12084774.png)
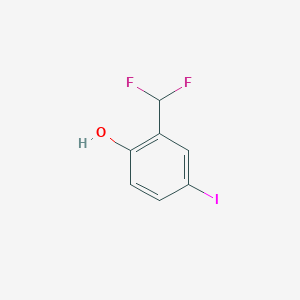

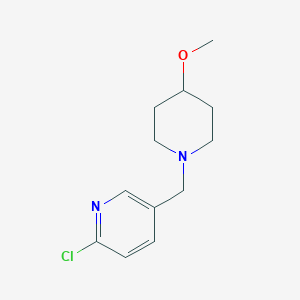
![1-[2-(4-Nitrophenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide](/img/structure/B12084796.png)
![9H-Carbazole, 9-[1,1'-biphenyl]-4-yl-4-bromo-](/img/structure/B12084807.png)
